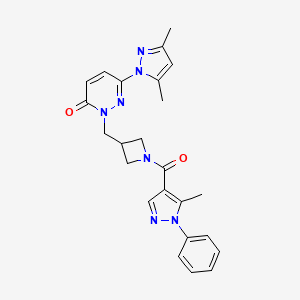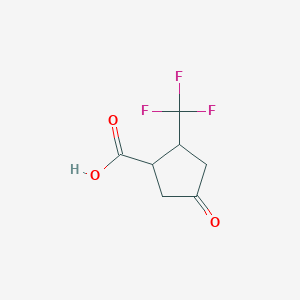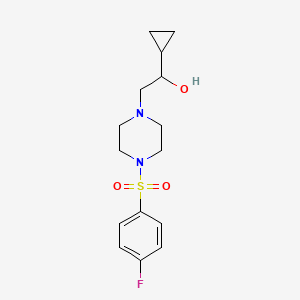![molecular formula C18H17N3OS B2787947 2-[(4-Cyano-1-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide CAS No. 315246-76-5](/img/structure/B2787947.png)
2-[(4-Cyano-1-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(4-Cyano-1-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide” is a chemical compound with the CAS Number: 315246-76-5 and a linear formula of C18H17N3OS . It has a molecular weight of 323.42 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for the compound is 1S/C18H17N3OS/c19-10-15-13-8-4-5-9-14(13)17(12-6-2-1-3-7-12)21-18(15)23-11-16(20)22/h1-3,6-7H,4-5,8-9,11H2,(H2,20,22) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is solid in its physical form . More detailed physical and chemical properties are not available in the sources I found.Applications De Recherche Scientifique
Synthesis and Chemical Reactions
2-[(4-Cyano-1-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide and its derivatives are prominently involved in complex chemical reactions and syntheses. A significant application is in the formation of various heterocyclic compounds through reactions like Smiles-type rearrangement, Pummerer-type cyclization, and reactions with bases or hydrogen sulfide. These processes lead to the creation of compounds with potentially valuable biological properties, and the reactions generally achieve good-excellent yields (Sirakanyan et al., 2015; Toda et al., 2000; Dyachenko & Vovk, 2013).
Biological Activity and Applications
The derivatives of this compound exhibit a range of biological activities. Some derivatives have shown potential as anticancer and antioxidant agents. This highlights the significance of these compounds in the development of new therapeutic agents. Additionally, certain compounds have demonstrated antimicrobial properties, which further underscores their potential in pharmaceutical applications (Sayed et al., 2021; Darwish et al., 2014; Gouda et al., 2010).
Structural and Physical Properties
The structural aspects of isoquinoline derivatives, including those related to this compound, have been extensively studied. These studies encompass crystal structure analysis and the investigation of properties like fluorescence emission. Such research is crucial for understanding the physical characteristics of these compounds and their potential applications in materials science (Karmakar et al., 2007; Marae et al., 2022).
Safety and Hazards
Propriétés
IUPAC Name |
2-[(4-cyano-1-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c19-10-15-13-8-4-5-9-14(13)17(12-6-2-1-3-7-12)21-18(15)23-11-16(20)22/h1-3,6-7H,4-5,8-9,11H2,(H2,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVQWXYAWULHME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(N=C2C3=CC=CC=C3)SCC(=O)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-methylthiophene-2-carboxamide](/img/structure/B2787865.png)
![Benzyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2787866.png)


methanone](/img/structure/B2787871.png)
![benzyl N-{2-[methoxy(methyl)carbamoyl]ethyl}carbamate](/img/structure/B2787873.png)
![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B2787874.png)
![N-cyclopentyl-2-((7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2787876.png)
![Ethyl 3-(4-chlorophenyl)-5-[(2-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2787877.png)
![2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-phenylacetic acid](/img/structure/B2787879.png)
amine](/img/structure/B2787880.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)prop-2-en-1-one hydrochloride](/img/structure/B2787884.png)

![2-[(4-methoxybenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2787887.png)